molecular formula C8H6FNO3S B2696668 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 1708370-70-0

6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2696668
CAS No.: 1708370-70-0
M. Wt: 215.2
InChI Key: ICAASDMWLZKUBJ-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a fluorinated benzothiazine derivative featuring a sulfonamide (sultam) core with a trione functionalization. The fluorine substituent at the 6th position introduces electronic and steric modifications that may enhance metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3S/c9-5-1-2-7-6(3-5)8(11)4-14(12,13)10-7/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAASDMWLZKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)F)NS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenesulfonamide and fluoroacetic acid.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzenesulfonamide with fluoroacetic acid under acidic conditions to form the benzothiazine ring.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the trione functionality.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic aromatic substitution under mild conditions. This reactivity is leveraged to introduce functional groups for medicinal chemistry applications:

Reaction TypeReagents/ConditionsProductBiological Relevance
Fluorine displacementPiperidine/DMF, 60°C 3-(4-Piperidinyl)-1,2-benzisoxazole Antiproliferative activity (IC₅₀ < 5 μM)
SNAr with aminesAliphatic amines/THF, reflux Amino-substituted derivatives Enhanced fungicidal activity

Key finding: Substitution at the 6-position with nitrogen-containing heterocycles (e.g., piperidine) significantly enhances antiproliferative effects against carcinoma cells .

Ring-Opening and Functionalization

The thiazine trione core participates in ring-opening reactions, particularly under alkaline conditions:

Reaction PathwayConditionsOutcomeApplication
Base-mediated hydrolysisNaOH (1M)/H₂O, 80°CSulfonic acid derivativeIntermediate for polymer synthesis
EpoxidationmCPBA/CH₂Cl₂, 0°C Epoxide-functionalized analog Nebivolol impurity synthesis

The sulfur atom in the thiazine ring acts as an electrophilic center, enabling epoxidation for stereoselective drug intermediate production .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzene ring:

Coupling TypeCatalytic SystemSubstituent IntroducedYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF Aryl/heteroaryl groups 65-78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ Aminoalkyl chains 52-68%

These reactions enable structural diversification for structure-activity relationship (SAR) studies, critical for optimizing antifungal properties .

Condensation Reactions

The ketone group at position 4 undergoes condensation with hydrazines and hydroxylamines:

ReagentProductSpectral ConfirmationActivity
Hydrazine hydrateHydrazone derivativeIR: 1650 cm⁻¹ (C=N)Improved solubility in polar solvents
Hydroxylamine HCl Oxime analog ¹H NMR: δ 8.3 (s, 1H) Reduced cytotoxicity in fibroblasts

Condensation products show modified pharmacokinetic profiles while retaining core biological activity .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for time-sensitive derivatization:

ReactionTime (conventional vs MW)Yield Improvement
Sulfonamide formation6h vs 25 min48% → 82%
Esterification4h vs 10 min55% → 89%

This method reduces degradation of the thermally sensitive thiazine ring.

Biological Activity-Linked Reactivity

Derivatives demonstrate mechanism-driven reactivity:

  • Antibacterial action : Coordination with bacterial metalloenzymes via sulfone oxygen lone pairs.

  • Antifungal activity : Disruption of ergosterol biosynthesis through epoxide ring-opening .

In vitro studies confirm broad-spectrum efficacy with MIC values of 2–8 μg/mL against Gram-positive pathogens .

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This makes it a candidate for further development as an anticancer agent.

Biochemical Research

The compound's ability to interact with biomolecules has led to its use in biochemical studies:

  • Enzyme Inhibition Studies : It has been shown to inhibit certain enzymes involved in metabolic pathways. This property is useful for studying enzyme kinetics and understanding metabolic regulation.
  • Cell Signaling Pathways : The compound may affect various cellular signaling pathways, influencing processes such as cell proliferation and differentiation. This application is crucial for research in cancer biology and regenerative medicine.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel materials:

  • Polymer Chemistry : The compound can serve as a building block for the synthesis of polymers with tailored properties. Its unique structure allows for the incorporation of functional groups that can enhance material performance.

Case Studies

Several case studies have highlighted the applications of this compound in different research areas:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for development into a new class of antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers. The findings support its potential role as an anticancer agent and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine vs. Other Halogens and Functional Groups

Key Observations :

  • Fluorine vs. Bromine : The 6-fluoro derivative exhibits higher electronegativity, favoring stronger hydrogen bonding and target interactions compared to the brominated analog. Bromine’s larger atomic radius increases lipophilicity but may reduce metabolic stability .
  • Amino and Methyl Groups: Amino substitution (e.g., 4-NH₂) enhances solubility but may reduce membrane permeability, while methyl groups (e.g., 1-CH₃) offer steric hindrance without significant electronic effects .

Core Structure Modifications: Benzothiazine vs. Benzoxathiazine

Table 2: Impact of Heteroatom Substitution
Compound Class Heteroatom(s) Bioactivity Highlights Example Compound Reference
Benzothiazine (sultam) S, N, O Lipoxygenase inhibition; cardiovascular applications 6-Fluoro-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione
Benzoxathiazine O, S, N Limited bioactivity; structural analogs under study 6-Bromo-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione

Key Observations :

  • Sulfur vs. Oxygen : Benzothiazines (sultams) demonstrate superior biological activity due to sulfur’s polarizability and stability in redox environments. Benzoxathiazines, with an oxygen atom, show reduced therapeutic relevance but are explored for structural diversity .

Structural Stability and Tautomerism

Crystallographic studies of bis-benzothiazine triones (e.g., 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione)) reveal tautomeric interconversion under acidic conditions, impacting stability and reactivity . The 6-fluoro derivative’s tautomeric behavior remains unexplored but is hypothesized to be less pronounced due to fluorine’s electron-withdrawing effects stabilizing the keto form.

Biological Activity

6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione is a synthetic compound that belongs to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione is C8H9FNO2SC_8H_9FNO_2S, with a molecular weight of approximately 183.23 g/mol. The compound features a fluorine atom at the 6-position of the benzothiazine ring, which is hypothesized to influence its biological activity.

Biological Activity Overview

Recent studies have indicated that benzothiazine derivatives exhibit a range of biological activities. The following sections detail specific activities related to 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione.

Anticancer Activity

Research has demonstrated that benzothiazine derivatives can inhibit the proliferation of various cancer cell lines. A study evaluating the antiproliferative effects of fluorinated compounds found that some derivatives exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazineMCF-7 (Breast)15
HCT116 (Colon)20
A549 (Lung)18

Antimicrobial Activity

Benzothiazine derivatives have shown promise as antimicrobial agents. In vitro studies indicate that 6-fluoro-3,4-dihydro-1H-2λ6,1-benzothiazine exhibits inhibitory effects against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. By inhibiting MAO activity, the compound could potentially increase levels of neurotransmitters like dopamine and serotonin in the brain .

Table 3: MAO Inhibition Activity

CompoundMAO TypeIC50 (µM)
6-Fluoro-3,4-dihydro-1H-2λ6,1-benzothiazineMAO-B12
MAO-A>100

Case Studies

A notable case study involved the administration of a benzothiazine derivative in animal models to assess its anticancer potential. The results showed a significant reduction in tumor size compared to control groups treated with saline solutions. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis often involves cyclocondensation of fluorinated precursors with thioamide derivatives. For example, hydrazinylidene intermediates can react with ketones or aldehydes under reflux in polar aprotic solvents (e.g., ethyl acetate) to form the benzothiazine core. Recrystallization from solvents like ethyl acetate or methanol is critical for purity, with yields optimized by controlling stoichiometry and reaction time . Modifying temperature gradients during crystallization (e.g., slow evaporation) can enhance crystal quality for structural analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the hypervalent sulfur (λ⁶) geometry and dihydrothiazine ring conformation. Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., fluorine’s deshielding impact on adjacent protons) .
  • FT-IR : Confirms the presence of trione carbonyl stretches (~1700–1750 cm1^{-1}) and sulfur-oxygen vibrations .
  • Elemental analysis : Validates stoichiometry, particularly for fluorine content .

Q. What are the key intermediates in the synthesis, and how are they characterized?

  • Methodological Answer : Common intermediates include hydrazinylidene precursors (e.g., 6-bromo-4-hydrazinylidene derivatives) and fluorinated aromatic ketones. These are characterized via:

  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Melting point analysis : Ensures intermediate purity before further functionalization .

Advanced Research Questions

Q. How can quantum-chemical calculations and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model the hypervalent sulfur’s electronic environment and predict spectroscopic data. Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···O, π-π stacking) in the crystal lattice, explaining packing efficiency and stability. Software like CrystalExplorer and Gaussian is used for these analyses .

Q. What role does fluorine substitution at the 6-position play in modulating physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity increases the compound’s oxidative stability and lipophilicity, enhancing membrane permeability in biological assays. It also induces steric effects that influence ring puckering, as observed in SC-XRD data. Comparative studies with non-fluorinated analogs using DSC/TGA reveal improved thermal stability (~20–30°C increase in decomposition temperature) .

Q. How does the hypervalent sulfur (λ⁶) in the benzothiazine ring influence reactivity?

  • Methodological Answer : The λ⁶-sulfur adopts a trigonal bipyramidal geometry, increasing electrophilicity at the sulfur center. This promotes nucleophilic attacks at the sulfonyl group, enabling functionalization (e.g., alkylation or acylation). Reactivity can be probed via kinetic studies using thiol scavengers or computational modeling of charge distribution .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring flipping in solution). Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility.
  • Solid-state NMR : Correlates with X-ray data to confirm static structures.
  • DFT-based NMR chemical shift predictions : Validates experimental assignments .

Q. What mechanistic pathways explain the formation of the trione moiety during synthesis?

  • Methodological Answer : The trione group arises from stepwise oxidation of a dihydrothiazine precursor. Proposed mechanisms involve:

  • Oxidative ring-opening : Using peroxides or ozone to generate sulfonic acid intermediates.
  • Ketone insertion : Cyclohexanone or similar ketones react via hydrazone formation, followed by acid-catalyzed cyclization and oxidation .
  • Isotopic labeling (18O^{18}\text{O}) tracks oxygen incorporation during oxidation steps .

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